

# 5-Methyltetrahydrofolate vs. Folic Acid: A Comparative Guide on Bioavailability in Humans

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Methyltetrahydrofolate-13C5

Cat. No.: B13842878

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of 5-Methyltetrahydrofolate (5-MTHF), the primary biologically active form of folate, and folic acid, a synthetic oxidized form used in supplements and food fortification. This analysis is supported by data from human clinical trials, detailing experimental protocols and presenting quantitative pharmacokinetic parameters.

## **Executive Summary**

Folate is an essential B-vitamin crucial for numerous metabolic processes, including DNA synthesis, repair, and methylation. While folic acid has been the cornerstone of supplementation and fortification strategies to prevent neural tube defects and other conditions related to folate deficiency, emerging evidence highlights the potential advantages of 5-MTHF. As the natural, active form of folate in the human body, 5-MTHF bypasses the multi-step enzymatic conversion required for folic acid, a process that can be compromised in individuals with common genetic polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) enzyme.

Clinical studies demonstrate that 5-MTHF is at least as effective, and in some cases more effective, than folic acid in increasing plasma and red blood cell folate concentrations. The bioavailability of 5-MTHF is generally considered higher than that of folic acid, particularly in individuals with certain MTHFR genotypes. This guide will delve into the experimental data that substantiates these claims.



### **Metabolic Pathways: 5-MTHF and Folic Acid**

The metabolic fates of folic acid and 5-MTHF diverge significantly upon ingestion. Folic acid must undergo reduction to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). Subsequently, THF is converted to 5,10-methylenetetrahydrofolate, which is then reduced by MTHFR to form 5-MTHF, the predominant form of folate in circulation.[1][2] In contrast, supplemental 5-MTHF is directly absorbed and enters the folate cycle without the need for enzymatic reduction, making it immediately available for metabolic processes.





Click to download full resolution via product page

Caption: Metabolic pathways of folic acid and 5-MTHF.

## **Comparative Pharmacokinetic Data**

Multiple human clinical trials have compared the pharmacokinetic profiles of 5-MTHF and folic acid. The following tables summarize key quantitative data from these studies.



| Study                  | Dosage                                 | Key Findings                                                                                                                                    | Reference |
|------------------------|----------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Akoglu et al.          | 5 mg 5-MTHF vs. 5<br>mg Folic Acid     | The peak concentration of 5- MTHF was almost seven times higher after 5-MTHF administration compared to folic acid.                             | [3]       |
| Prinz-Langenohl et al. | 416 μg 5-MTHF vs.<br>400 μg Folic Acid | In women with the MTHFR 677TT genotype, the area under the curve (AUC) for plasma 5-MTHF was significantly higher after 5-MTHF supplementation. |           |
| Venn et al.            | 500 μg 5-MTHF vs.<br>500 μg Folic Acid | Short-term bioavailabilities were found to be equivalent in men presaturated with folic acid.                                                   | [4]       |
| Lamers et al.          | 416 μg 5-MTHF vs.<br>400 μg Folic Acid | Red blood cell folate concentrations increased more after supplementation with 5-MTHF than with folic acid in women of childbearing age.        | [5]       |

# Table 1: Peak Plasma Concentration (Cmax) and Time to Peak (Tmax)



| Compound   | Study         | Dosage | Cmax (ng/mL)      | Tmax (hours) |
|------------|---------------|--------|-------------------|--------------|
| 5-MTHF     | Akoglu et al. | 5 mg   | 129 ± 42.4        | 1.2 ± 0.4    |
| Folic Acid | Akoglu et al. | 5 mg   | 14.1 ± 9.4        | 2.3 ± 1.1    |
| 5-MTHF     | Venn et al.   | 500 μg | 31.8 ± 3.9 nmol/L | 0.5 - 3      |
| Folic Acid | Venn et al.   | 500 μg | 33.4 ± 3.9 nmol/L | 0.5 - 3      |

Data presented as mean ± standard deviation or range.

**Table 2: Area Under the Curve (AUC)** 

| Compound   | Study         | Dosage | AUC (ng·h/mL)                                                    | Relative<br>Bioavailability |
|------------|---------------|--------|------------------------------------------------------------------|-----------------------------|
| 5-MTHF     | Akoglu et al. | 5 mg   | 393 ± 103                                                        | Higher than folic acid      |
| Folic Acid | Akoglu et al. | 5 mg   | 114 ± 55                                                         | -                           |
| 5-MTHF     | New study     | 416 μg | 2.56-fold higher iAUC0-8h for (6S)-5-<br>MethylTHF vs folic acid | Higher than folic<br>acid   |
| Folic Acid | New study     | 400 μg | -                                                                | -                           |

AUC values represent the total drug exposure over time. iAUC refers to the incremental area under the curve.

### **Experimental Protocols**

The methodologies employed in these comparative studies are crucial for interpreting the results. Below are detailed protocols from key experiments.

## Protocol 1: Single-Dose, Crossover Bioavailability Study (Based on Akoglu et al. and Venn et al.)



This protocol outlines a typical design to compare the acute bioavailability of 5-MTHF and folic acid.



#### Click to download full resolution via product page

Caption: A randomized, crossover experimental design.

- Study Design: A randomized, double-blind, crossover study is often employed. This design minimizes inter-individual variability as each participant serves as their own control.
- Participants: Healthy adult volunteers are recruited. Exclusion criteria typically include the
  use of medications known to interfere with folate metabolism and vitamin supplements.
   Some studies may presaturate participants with folic acid to achieve a steady state.
- Intervention: Participants receive a single oral dose of 5-MTHF or an equimolar dose of folic acid. A placebo arm may also be included.
- Washout Period: A washout period of at least one week separates the different treatment arms to ensure complete elimination of the previous compound.
- Blood Sampling: Venous blood samples are collected at baseline (pre-dose) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 10 hours) to capture the full pharmacokinetic profile.
- Analytical Method: Plasma or serum folate concentrations are measured using a validated method, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or microbiological assay.



 Pharmacokinetic Analysis: The primary endpoints, Cmax, Tmax, and AUC, are calculated from the plasma concentration-time curves for each participant and for each treatment.

## Protocol 2: Long-Term Supplementation Study (Based on Lamers et al.)

This protocol is designed to assess the effects of sustained supplementation on folate status, particularly in red blood cells, which reflects long-term folate intake.

- Study Design: A randomized, placebo-controlled, parallel-group trial.
- Participants: A specific target population, such as women of childbearing age, is recruited.
- Intervention: Participants are randomly assigned to receive daily oral supplements of 5-MTHF, an equimolar dose of folic acid, or a placebo for an extended period (e.g., 24 weeks).
- Blood Sampling: Blood samples are collected at baseline and at regular intervals throughout the study (e.g., every 4 weeks) to measure plasma and red blood cell folate concentrations.
- Analytical Method: Folate concentrations in plasma and red blood cells are determined.
- Data Analysis: Changes in folate status from baseline are compared between the treatment groups.

### **Discussion and Conclusion**

The available evidence strongly suggests that 5-MTHF is a readily bioavailable source of folate. In short-term studies, its bioavailability is comparable to that of folic acid. However, long-term studies and those focusing on individuals with MTHFR polymorphisms indicate that 5-MTHF may be more effective in improving folate status. The peak plasma concentration of 5-MTHF is reached more rapidly and to a greater extent after supplementation with 5-MTHF compared to folic acid, which must first be metabolized.

The direct availability of 5-MTHF circumvents the potential for reduced efficacy of folic acid in individuals with impaired DHFR or MTHFR activity. Furthermore, supplementation with 5-MTHF avoids the potential for the accumulation of unmetabolized folic acid (UMFA) in the circulation, the long-term health implications of which are still under investigation.



For researchers, scientists, and drug development professionals, the choice between 5-MTHF and folic acid should be informed by the specific application and target population. For universal supplementation, 5-MTHF presents a potentially more efficacious and safer alternative, particularly for individuals with genetic variations in folate metabolism. Future research should continue to explore the long-term clinical outcomes of supplementation with 5-MTHF versus folic acid in various populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetic study on the utilisation of 5-methyltetrahydrofolate and folic acid in patients with coronary artery disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The short-term bioavailabilities of [6S]-5-methyltetrahydrofolate and folic acid are equivalent in men PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Supplementation with Folic Acid or 5-Methyltetrahydrofolate and Prevention of Neural Tube Defects: An Evidence-Based Narrative Review [mdpi.com]
- To cite this document: BenchChem. [5-Methyltetrahydrofolate vs. Folic Acid: A Comparative Guide on Bioavailability in Humans]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13842878#bioavailability-of-5-methyltetrahydrofolate-vs-folic-acid-in-humans]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com